N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Description

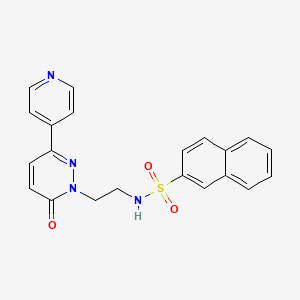

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a pyridazine derivative featuring a pyridin-4-yl substituent at the 3-position of the pyridazinone core. The molecule is further functionalized with a naphthalene-2-sulfonamide group linked via an ethyl chain.

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c26-21-8-7-20(17-9-11-22-12-10-17)24-25(21)14-13-23-29(27,28)19-6-5-16-3-1-2-4-18(16)15-19/h1-12,15,23H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUOHDPYKYACSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a naphthalene core, a pyridazinone moiety, and a sulfonamide group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The compound has been studied for various biological activities, primarily its anti-inflammatory and anticancer properties. Below are key findings from recent research:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Specifically, they act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory pathways in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

| Property | Activity |

|---|---|

| Target | Phosphodiesterase 4 (PDE4) |

| Effect | Inhibition of inflammatory responses |

| Potential Uses | Treatment of asthma, COPD, and inflammatory disorders |

Anticancer Potential

This compound has also shown promise in anticancer research. Studies have indicated that it may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.

- Cell Signaling Modulation : By affecting various signaling pathways, the compound may alter cell proliferation and survival rates in cancer cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:

- Study on PDE4 Inhibition : A study demonstrated that derivatives of pyridazinone significantly reduced inflammation in animal models by inhibiting PDE4 activity.

- Anticancer Activity : Another study reported that compounds with similar structural features exhibited cytotoxic effects against breast cancer cell lines, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Core Pyridazinone Derivatives

The pyridazinone scaffold is shared across multiple analogs. For example:

- Compound 15 : N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide

- Compound 22 : N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide

Key Differences :

- Substituents : The target compound replaces the acetohydrazide and nitrobenzylidene groups (seen in Compounds 15 and 22) with a naphthalene sulfonamide moiety. This substitution likely enhances hydrophobicity and alters binding affinity due to the bulkier aromatic system .

- Biological Implications : Compounds 15 and 22 exhibited cytotoxicity against AGS gastric cancer cells, with IC₅₀ values in the micromolar range. The absence of a piperazine ring in the target compound may reduce interaction with neurotransmitter receptors but could improve selectivity for other targets .

Naphthalene-Containing Derivatives

- Compound 6a: A quinazolinone derivative with a naphthalene group, synthesized via chloracetyl chloride coupling. While structurally distinct, it highlights the role of naphthalene in enhancing π-π stacking interactions in drug-receptor binding .

- CAS 1021027-20-2 : A thiophene acetamide analog with a pyridazine core. Its molecular weight (340.4 g/mol) and lack of sulfonamide group contrast with the target compound, suggesting differences in solubility and metabolic stability .

Molecular and Thermal Properties

Observations :

- The target compound’s higher molecular weight (~437.5 vs. 340.4 for the thiophene analog) reflects the naphthalene sulfonamide’s contribution. This may reduce aqueous solubility but improve membrane permeability .

- Melting points for analogs (e.g., 238–244°C for Compounds 15–18 ) suggest crystalline stability, which the target compound may share if synthesized optimally.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed:

Intermediate Synthesis : React naphthalene-2-sulfonyl chloride with a pyridazine-based amine precursor in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the sulfonamide bond. This aligns with methods used for analogous sulfonamide derivatives .

Cyclization and Functionalization : Introduce the pyridin-4-yl moiety via nucleophilic substitution or cross-coupling reactions. Propargyl bromide or similar reagents can activate intermediates for cyclization .

- Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading). Flow chemistry systems improve reproducibility and yield .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodology :

- Purity : HPLC with UV detection (λ = 254 nm) and LC-MS for molecular ion verification. TLC (n-hexane:ethyl acetate, 9:1) provides rapid monitoring .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and pyridazine/pyridine ring connectivity.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, critical for validating the pyridazinone core and naphthalene orientation .

Q. How does the solubility profile of this compound influence its application in in vitro assays?

- Methodology :

- Solvent Screening : Test solubility in DMSO (stock solutions), aqueous buffers (pH 1–10), and organic solvents (acetonitrile, THF). Use UV-Vis spectroscopy to quantify solubility limits .

- Biological Assays : For cell-based studies, ensure DMSO concentration ≤0.1% to avoid cytotoxicity. Precipitation issues in buffer systems may require co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?

- Methodology :

- Variable Analysis : Compare reaction parameters (e.g., solvent purity, catalyst source, inert atmosphere use). For example, traces of moisture in DMF can hydrolyze intermediates, reducing yields .

- Reproducibility Protocols : Implement strict anhydrous conditions (molecular sieves, Schlenk line) and validate reagents via Karl Fischer titration. Statistical tools (e.g., ANOVA) identify critical factors .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition studies?

- Methodology :

- Analog Synthesis : Modify the pyridin-4-yl group (e.g., halogenation, methylation) or sulfonamide linker length. Use computational docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets .

- Biological Testing : Pair synthesized analogs with enzyme inhibition assays (e.g., ADP-Glo™ kinase assay) and cellular viability screens (MTT assay). Correlate IC₅₀ values with structural features .

Q. What computational methods are recommended for predicting the metabolic stability of this compound?

- Methodology :

- In Silico Tools : Use Schrödinger’s QikProp to estimate CYP450 metabolism sites. Molecular dynamics simulations (AMBER) assess susceptibility to oxidative cleavage at the pyridazinone ring .

- Experimental Validation : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life (t₁/₂). LC-MS/MS identifies major metabolites .

Q. How can crystallographic data inform the design of derivatives with improved thermodynamic stability?

- Methodology :

- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking between naphthalene and pyridine rings, hydrogen bonds at sulfonamide groups) that stabilize the lattice. Derivatives can be designed to enhance these interactions .

- Thermogravimetric Analysis (TGA) : Measure melting points and decomposition temperatures. Compare with computational predictions (DSC curves simulated via Gaussian) .

Notes

- Advanced Techniques : Prioritize single-crystal X-ray diffraction for structural validation and flow chemistry for scalable synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.